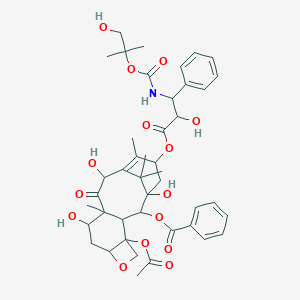
ドセタキセル ヒドロキシ-tert-ブチル-カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Arachidonylcyclopropylamide is a synthetic compound known for its role as an agonist of the cannabinoid receptor 1. This compound is characterized by its high selectivity and potency towards the cannabinoid receptor 1, making it a valuable tool in cannabinoid research .
科学的研究の応用
Arachidonylcyclopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cannabinoid receptor agonists.
Biology: The compound is employed in experiments to understand the role of cannabinoid receptors in various biological processes.
Medicine: Arachidonylcyclopropylamide is investigated for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: It is used in the development of cannabinoid-based pharmaceuticals and other related products.
作用機序
Arachidonylcyclopropylamide exerts its effects by binding to the cannabinoid receptor 1. This interaction activates the receptor, leading to a cascade of intracellular signaling events. The activation of cannabinoid receptor 1 influences various physiological processes, including pain perception, appetite regulation, and mood. The compound’s high selectivity for cannabinoid receptor 1 ensures targeted effects with minimal off-target interactions .
Similar Compounds:
Arachidonyl Ethanolamide:
Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.
Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.
Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .
Safety and Hazards
将来の方向性
There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .
生化学分析
Biochemical Properties
Docetaxel Hydroxy-tert-butyl-carbamate interacts with microtubules in cells . It promotes the assembly of these microtubules and prevents their disassembly into free tubulin . This interaction with microtubules is crucial for its role in biochemical reactions.
Cellular Effects
Docetaxel Hydroxy-tert-butyl-carbamate has significant effects on various types of cells. It is known to inhibit cell replication by inducing a sustained mitosis block at the metaphase-anaphase boundary . It also disrupts tubulin in the cell membrane and has direct inhibitory effects on the disassembly of the interphase cytoskeleton .
Molecular Mechanism
The molecular mechanism of action of Docetaxel Hydroxy-tert-butyl-carbamate involves its binding to microtubules . It hyper-stabilizes the structure of microtubules, thereby disrupting the cell’s ability to use its cytoskeleton in a flexible manner . This leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Docetaxel Hydroxy-tert-butyl-carbamate has been shown to have sustained effects on the inhibition of tumor growth . It also shows no obvious recurrence, even after the drug administration was stopped for 30 days .
Dosage Effects in Animal Models
In animal models, the effects of Docetaxel Hydroxy-tert-butyl-carbamate vary with different dosages . It can effectively suppress the growth of tumor xenografts in vivo and even induce complete tumor regression .
Metabolic Pathways
The main metabolic pathway of Docetaxel Hydroxy-tert-butyl-carbamate involves the oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring . This leads to the formation of a primary alcohol (M-2), which after a second oxidation probably via an intermediate aldehyde, leads to the formation of two cyclic hydroxyoxazolidinones which are diastereomers (M-1 and M-3) .
Transport and Distribution
Docetaxel Hydroxy-tert-butyl-carbamate is widely distributed in tissues . It is mainly excreted from the body via the hepatobiliary route, whereas less than 10% of the dose is excreted in the urine .
Subcellular Localization
The subcellular localization of Docetaxel Hydroxy-tert-butyl-carbamate is primarily associated with microtubules . It binds to these structures, promoting their assembly and preventing their disassembly into free tubulin .
準備方法
Synthetic Routes and Reaction Conditions: Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving the cyclopropylation of arachidonic acid derivatives. The process typically involves the following steps:
Preparation of Arachidonic Acid Derivative: Arachidonic acid is first converted into an appropriate derivative, such as an ester or amide.
Cyclopropylation: The derivative is then subjected to cyclopropylation using cyclopropylamine under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain pure arachidonylcyclopropylamide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of arachidonylcyclopropylamide on a larger scale would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Arachidonylcyclopropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert arachidonylcyclopropylamide into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Docetaxel Hydroxy-tert-butyl-carbamate involves the protection of the hydroxyl group in Docetaxel followed by carbamate formation with tert-butyl isocyanate.", "Starting Materials": [ "Docetaxel", "tert-butyl isocyanate", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "methylene chloride", "diisopropylethylamine (DIPEA)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Docetaxel is dissolved in a mixture of DMF and TEA.", "Methylene chloride is added to the mixture and the solution is cooled to 0°C.", "DIPEA is added to the mixture followed by tert-butyl isocyanate.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then washed with a mixture of HCl and NaCl.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is evaporated and the residue is purified by column chromatography to obtain Docetaxel Hydroxy-tert-butyl-carbamate." ] } | |
CAS番号 |
154044-57-2 |
分子式 |
C43H53NO15 |
分子量 |
823.9 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |
InChIキー |
HABZZLXXUPZIJD-VCVYQWHSSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
同義語 |
(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



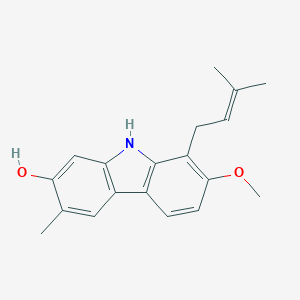
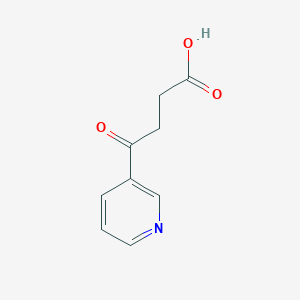

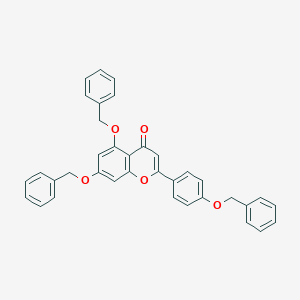
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
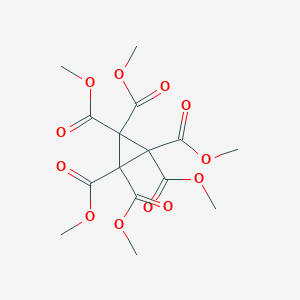
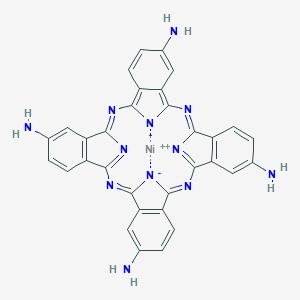
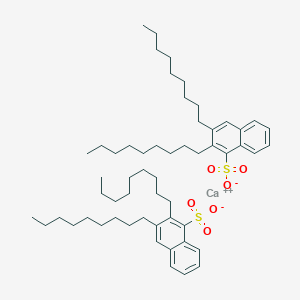
![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)


